molecular formula C9H6BrClN2O B1524321 8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine CAS No. 915976-85-1

8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine

Cat. No.: B1524321
CAS No.: 915976-85-1
M. Wt: 273.51 g/mol
InChI Key: XZFOYBCRHMSKFH-UHFFFAOYSA-N
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Description

8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings. The presence of bromine, chlorine, and methoxy substituents on the naphthyridine core imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine typically involves the functionalization of a naphthyridine core. One common method is the halogenation of 2-methoxy-1,5-naphthyridine using bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, and a catalyst, such as iron(III) chloride, to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted naphthyridines with different functional groups.

    Oxidation Products: Naphthyridine N-oxides.

    Reduction Products: Dihydronaphthyridines.

    Cross-Coupling Products: Biaryl and aryl-alkyl derivatives.

Scientific Research Applications

8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In biological systems, it may interfere with cellular pathways, such as DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine can be compared with other naphthyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

8-bromo-7-chloro-2-methoxy-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c1-14-7-3-2-6-9(13-7)8(10)5(11)4-12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFOYBCRHMSKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C(=CN=C2C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 3-chloro-6-(methyloxy)-1,5-naphthyridin-4(1H)-one (3-chloro-6-(methyloxy)-1,5-naphthyridin-4-ol, for a synthesis see WO2004058144, Example 1(a) (5.1 g, 24.28 mmol) in DMF (50 ml) at 0° C. was added phosphorous tribromide dropwise (2.77 ml, 29.1 mmol) keeping the internal temperature below 20° C. The reaction mixture was then stirred at 10° C. for 0.5 h and then at 25° C. for 1 h. The mixture was then poured on 200 ml of water and the water basified to neutral pH with potassium carbonate. The solid formed was filtered off, washed with water and dried in the oven and then in the desiccator to afford the desired compound (5.8 g, 88%).
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88%

Synthesis routes and methods II

Procedure details

To a solution of 3-chloro-6-(methyloxy)-1,5-naphthyridin-4(1H)-one (3-chloro-6-(methoxy)-1,5-naphthyridin-4-ol, for a synthesis see WO2004058144, Example 1(a)) (43 g, 204.8 mmol) in N,N-dimethylformamide (500 ml) at 0° C. was added phosphorous tribromide dropwise (23.3 ml, 245.8 mmol). The reaction mixture was then stirred at 10° C. for 0.5 hour and then at 25° C. for 1 hour. The mixture was then poured onto 1600 ml of water and basified to pH 7 with potassium carbonate. The solid formed was filtered off, washed with water and dried in vacuo to afford the desired compound (51 g, 91%).
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91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine
Reactant of Route 2
8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine
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8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine
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8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine
Reactant of Route 6
Reactant of Route 6
8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine

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